tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate
CAS No.: 916210-33-8
Cat. No.: VC2688949
Molecular Formula: C12H15F3N2O2
Molecular Weight: 276.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 916210-33-8 |
---|---|
Molecular Formula | C12H15F3N2O2 |
Molecular Weight | 276.25 g/mol |
IUPAC Name | tert-butyl N-[[2-(trifluoromethyl)pyridin-4-yl]methyl]carbamate |
Standard InChI | InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-8-4-5-16-9(6-8)12(13,14)15/h4-6H,7H2,1-3H3,(H,17,18) |
Standard InChI Key | XCSFOVMKSUOWGX-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(F)(F)F |
Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(F)(F)F |
Introduction
Chemical Identification and Structure
Basic Information
tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate is a pyridine derivative featuring a trifluoromethyl group at the 2-position and a tert-butyloxycarbonyl (Boc)-protected aminomethyl group at the 4-position. The compound is characterized by the following key identifiers:
Parameter | Value |
---|---|
CAS Number | 916210-33-8 |
Molecular Formula | C₁₂H₁₅F₃N₂O₂ |
Molecular Weight | 276.26 g/mol |
IUPAC Name | tert-butyl N-[(2-(trifluoromethyl)pyridin-4-yl)methyl]carbamate |
SMILES Code | CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(F)(F)F |
InChI Key | XCSFOVMKSUOWGX-UHFFFAOYSA-N |
MDL Number | MFCD22570303 |
The compound is identified in multiple chemical databases, including PubChem where it has been documented .
Structural Features
The compound contains several important structural features:
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A pyridine heterocyclic core
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A trifluoromethyl (CF₃) group at position 2 of the pyridine ring
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A methylene bridge (-CH₂-) connecting the pyridine ring to the carbamate group
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A tert-butyloxycarbonyl (Boc) protecting group on the nitrogen
The trifluoromethyl group imparts specific electronic properties to the molecule, affecting its lipophilicity and metabolic stability. The Boc protecting group is a common feature in synthetic organic chemistry, providing temporary protection for the amino functionality .
Physical and Chemical Properties
Solubility Profile
While specific solubility data is limited in the available literature, based on its structure and similar compounds, tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate is expected to be:
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Soluble in common organic solvents such as:
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Dichloromethane (DCM)
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Tetrahydrofuran (THF)
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Dimethylformamide (DMF)
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Dimethyl sulfoxide (DMSO)
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Poorly soluble in water and highly polar solvents
Synthesis and Preparation
Reaction Conditions
Based on similar compounds, the Boc protection reaction typically proceeds under the following conditions:
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Base: Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP)
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Temperature: Initially at 0°C, then warming to room temperature
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Reaction Time: 1-16 hours depending on conditions
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Purification: Column chromatography (typical eluents: hexane/ethyl acetate mixtures)
Analytical Validation
The purity and identity of synthesized tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate can be confirmed through multiple analytical techniques:
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NMR Spectroscopy: ¹H and ¹³C NMR to confirm structure
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Mass Spectrometry: To verify molecular weight
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High-Performance Liquid Chromatography (HPLC): To assess purity
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Infrared Spectroscopy (IR): To identify functional groups, particularly the carbamate C=O stretch
Applications and Research Significance
Pharmaceutical Applications
tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate serves as an important intermediate in pharmaceutical research and development. Its potential applications include:
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Building Block for Drug Synthesis: The compound can serve as a key intermediate in the synthesis of biologically active molecules.
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Protein Kinase Inhibitors: Similar compounds containing the trifluoromethyl-pyridine scaffold have been investigated as protein kinase inhibitors, which play crucial roles in cell cycle regulation .
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Medicinal Chemistry Research: The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, properties desirable in drug development.
Chemical Research
The compound has significance in chemical research:
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Synthetic Methodology Development: As a functionalized pyridine derivative, it serves as a model system for developing new synthetic methodologies.
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Structure-Activity Relationship (SAR) Studies: The compound and its derivatives provide valuable data for understanding structure-activity relationships in drug design .
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Protecting Group Strategies: Demonstrates the utility of Boc protection in complex molecule synthesis.
Related Compounds and Comparative Analysis
Structural Analogs
Several structural analogs of tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate have been reported:
Compound | CAS Number | Structural Difference | Similarity Score |
---|---|---|---|
tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate | 1428532-94-8 | CF₂H instead of CF₃ | 0.97 |
tert-Butyl ((6-(trifluoromethyl)pyridin-2-yl)methyl)carbamate | 916210-32-7 | CF₃ at position 6 | 0.89 |
tert-Butyl ((5-(trifluoromethyl)pyridin-2-yl)methyl)carbamate | 1216276-20-8 | CF₃ at position 5, aminomethyl at position 2 | 0.84 |
tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate | 916210-27-0 | Cl instead of CF₃ | Not specified |
These analogs share similar applications but may exhibit different physicochemical properties and biological activities .
Structural-Property Relationships
The presence of the trifluoromethyl group at the 2-position of the pyridine ring influences several key properties:
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Electron Distribution: The strongly electron-withdrawing CF₃ group alters the electronic properties of the pyridine ring, making it less basic.
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Lipophilicity: Increases the compound's lipophilicity compared to analogs without fluorinated substituents.
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Metabolic Stability: The CF₃ group typically enhances resistance to metabolic degradation, particularly oxidative metabolism.
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Binding Interactions: Provides opportunities for specific binding interactions in biological systems, including both hydrogen bonding and hydrophobic interactions .
Current Research and Future Perspectives
Current Applications
tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate is currently utilized primarily as:
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A synthetic intermediate in organic chemistry
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A building block for pharmaceutical compound libraries
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A research tool for studying structure-property relationships
Future Research Directions
Potential future research areas involving this compound include:
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Development of Novel Synthetic Methodologies: Exploring new approaches to introduce diverse substituents onto the pyridine scaffold.
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Medicinal Chemistry Applications: Further investigation of the compound and its derivatives as potential leads for drug discovery.
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Material Science Applications: Exploration of trifluoromethylated pyridines in materials science, including potential applications in organic electronics or photovoltaics.
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